molecular formula C17H13N5 B258175 4-methyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline

4-methyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline

Cat. No. B258175
M. Wt: 287.32 g/mol
InChI Key: UWARCLXFLOBQRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPTQ and is a heterocyclic compound that contains a quinoline ring and a tetrazole ring.

Mechanism of Action

The mechanism of action of MPTQ is not fully understood. However, studies have shown that MPTQ can inhibit the activity of DNA topoisomerase I, which is an enzyme that is essential for DNA replication and transcription. MPTQ can also induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
MPTQ has been shown to have several biochemical and physiological effects. Studies have shown that MPTQ can induce cell cycle arrest and apoptosis in cancer cells. MPTQ can also inhibit the growth of bacteria by disrupting their cell membrane. Additionally, MPTQ has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the significant advantages of MPTQ is its potent antitumor and antibacterial activity. MPTQ can be used in the development of new drugs for the treatment of cancer and bacterial infections. However, one of the limitations of MPTQ is its potential toxicity. MPTQ can be toxic to normal cells at high concentrations, and its toxicity needs to be carefully evaluated before its use in clinical settings.

Future Directions

There are several future directions for the research on MPTQ. One of the significant directions is the development of new drugs based on MPTQ. Researchers can modify the structure of MPTQ to improve its potency and reduce its toxicity. Additionally, further studies are needed to understand the mechanism of action of MPTQ fully. The potential applications of MPTQ in the field of photodynamic therapy also need to be explored further. Overall, MPTQ has significant potential in various fields of scientific research, and further studies are needed to fully realize its potential.
Conclusion:
In conclusion, MPTQ is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of MPTQ is well-established, and the compound can be synthesized with high purity and yield. MPTQ has potential applications in the development of new drugs for the treatment of cancer and bacterial infections. However, its potential toxicity needs to be carefully evaluated before its use in clinical settings. There are several future directions for the research on MPTQ, and further studies are needed to fully realize its potential.

Synthesis Methods

The synthesis of MPTQ involves the reaction of 4-methylquinoline-3-carboxylic acid with sodium azide and triphenylphosphine. The resulting compound is then reacted with phenyl isocyanate to produce MPTQ. The synthesis method of MPTQ is well-established, and the compound can be synthesized with high purity and yield.

Scientific Research Applications

MPTQ has potential applications in various fields of scientific research. One of the significant applications of MPTQ is in the development of new drugs. MPTQ has been shown to have potent antitumor activity and can inhibit the growth of cancer cells. MPTQ has also been shown to have antibacterial activity and can be used in the development of new antibiotics. Additionally, MPTQ has been shown to have potential applications in the field of photodynamic therapy, where it can be used to selectively target cancer cells.

properties

Product Name

4-methyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline

Molecular Formula

C17H13N5

Molecular Weight

287.32 g/mol

IUPAC Name

4-methyl-3-(1-phenyltetrazol-5-yl)quinoline

InChI

InChI=1S/C17H13N5/c1-12-14-9-5-6-10-16(14)18-11-15(12)17-19-20-21-22(17)13-7-3-2-4-8-13/h2-11H,1H3

InChI Key

UWARCLXFLOBQRZ-UHFFFAOYSA-N

SMILES

CC1=C(C=NC2=CC=CC=C12)C3=NN=NN3C4=CC=CC=C4

Canonical SMILES

CC1=C(C=NC2=CC=CC=C12)C3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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